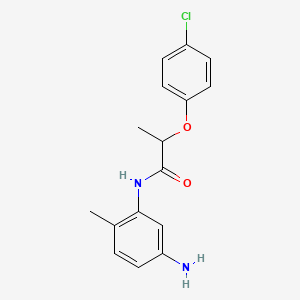

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-3-6-13(18)9-15(10)19-16(20)11(2)21-14-7-4-12(17)5-8-14/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVFRQHXAALKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group at the 5-position of a 2-methylphenyl ring and a 4-chlorophenoxy substituent. Its molecular formula is CHClNO, with a molecular weight of approximately 300.77 g/mol. The presence of the amino and phenoxy groups enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.

- Hydrophobic Interactions : The phenoxy group engages in hydrophobic interactions, which can modulate the activity of enzymes or receptors.

- Receptor Binding : Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially explaining its analgesic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimycobacterial Activity : In vitro studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for this compound in treating tuberculosis .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC values as low as 3.79 µM against MCF7 cells, indicating promising anticancer properties .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities, making them candidates for further investigation in inflammatory disease models .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

(a) N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS: 1020056-48-7)

- Molecular Formula : C₁₅H₁₃Cl₂FN₂O₂

- Molecular Weight : 343 g/mol

- Key Differences: Replacement of 4-chlorophenoxy with 2,4-dichlorophenoxy, increasing halogen content. Fluorine substitution at the 2-position of the phenylamine group.

- Implications: Enhanced electronegativity and steric bulk may improve target affinity but reduce solubility . Higher molecular weight (343 vs.

(b) N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

- Molecular Formula : C₁₆H₁₇FN₂O₃

- Molecular Weight : 304.32 g/mol

- Key Differences: Methoxy group replaces chlorine on the phenoxy ring.

- Implications :

Positional Isomerism and Aromatic Substitution

N-(2-Amino-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS: MFCD11569002)

- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃

- Molecular Weight : 355.22 g/mol

- Key Differences: Amino group shifted to the 2-position (vs. 5-position in the parent compound). Additional methoxy group at the 4-position of the phenylamine.

- Implications :

Heterocyclic and Complex Substituents

(a) 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide (CAS: 1421462-02-3)

- Molecular Formula : C₂₀H₁₇ClFN₃O₃

- Molecular Weight : 401.8 g/mol

- Key Differences: Pyrimidine ring introduced at the amide nitrogen. Fluorophenoxy substituent on the pyrimidine.

- Implications :

(b) 2-(4-Chlorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methylpropanamide (CAS: 2034549-16-9)

- Molecular Formula: C₂₂H₂₈ClNO₃S

- Molecular Weight : 422.0 g/mol

- Key Differences :

- Thiophene and cyclopentyl groups added to the amide side chain.

- Implications :

Research Findings and Implications

- Heterocyclic Modifications : Incorporation of pyrimidine (CAS 1421462-02-3) or thiophene (CAS 2034549-16-9) rings introduces aromatic and electronic diversity, which could optimize interactions with biological targets .

- Positional Isomerism: Shifting the amino group (e.g., CAS MFCD11569002) alters hydrogen-bonding capacity, emphasizing the importance of substituent positioning in drug design .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Coupling Reaction : React 2-(4-chlorophenoxy)propanoic acid with 5-amino-2-methylaniline using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in anhydrous DCM or DMF. Catalytic DMAP (4-dimethylaminopyridine) improves yields .

Purification : Column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization from ethanol yields high-purity product (>95%). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:EtOAc) .

- Critical Parameters : Optimize molar ratios (1:1.2 for acid:amine), temperature (0–5°C for coupling), and pH (neutral to avoid side reactions). Excess coupling agents may require scavenging resins for removal .

Q. How can analytical techniques (e.g., NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Expect peaks for the methyl group on the phenyl ring (δ ~2.2 ppm, singlet), amide NH (δ ~8.1 ppm, broad), and aromatic protons (δ 6.7–7.3 ppm). The 4-chlorophenoxy group shows a characteristic doublet (J = 8.5 Hz) at δ ~6.8 ppm .

- 13C-NMR : Key signals include the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the phenoxy group (δ ~155 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 333.08 (C16H16ClN2O2). ESI-MS in positive mode is preferred for amide detection .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC50 values can be determined via dose-response curves .

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. MIC values <50 µg/mL suggest potency .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity (IC50 >100 µM indicates low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- SAR Studies : Compare analogs with substituents at the 2-methyl (e.g., 2-ethyl, 2-Cl) or 4-chlorophenoxy (e.g., 4-F, 4-NO2) positions. Lipophilicity (logP) can be calculated via HPLC retention times or software (e.g., MarvinSketch). Increased logP often enhances membrane permeability but may reduce solubility .

- Crystallography : Use SHELXL for X-ray structure determination to correlate steric effects (e.g., methyl group) with binding pocket interactions. Hydrogen bonding between the amide NH and active-site residues (e.g., Asp189 in trypsin-like proteases) is critical .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Meta-Analysis : Compile data from analogs (e.g., N-(5-amino-2-fluorophenyl)propanamide vs. N-(4-chloro-2-methoxyphenyl) derivatives ). Differences in assay conditions (e.g., pH, incubation time) must be normalized.

- Molecular Dynamics (MD) : Simulate binding modes using GROMACS or AMBER. For example, a methyl group at position 2 may sterically hinder target engagement compared to smaller substituents .

- Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., fixed DMSO concentration ≤0.1% to avoid solvent effects) .

Q. What computational strategies predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer :

- In Silico Tools : Use SwissADME for bioavailability predictions (e.g., Rule of Five compliance). The compound’s moderate logP (~3.2) suggests good absorption but potential CYP3A4 metabolism .

- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (e.g., via reactive metabolite formation from the 4-chlorophenoxy group) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the methylphenyl group) are common .

Q. How can researchers validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat-denature. Target stability shifts (ΔTm) confirm binding .

- Pull-Down Assays : Use biotinylated derivatives (synthesized via NHS-ester conjugation) to isolate target proteins from lysates, followed by SDS-PAGE/Western blot .

- CRISPR Knockout : Generate target gene knockouts (e.g., using sgRNA/Cas9). Loss of compound efficacy in KO cells confirms on-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.